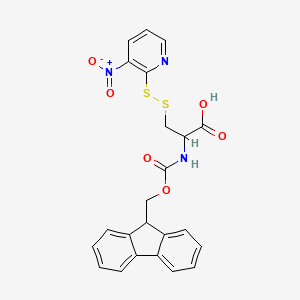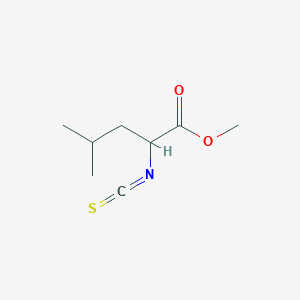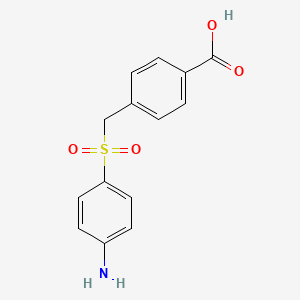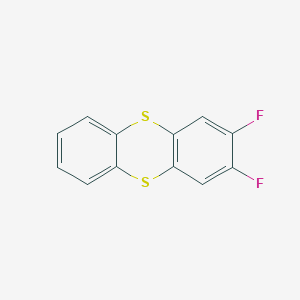
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is a complex fused heterocyclic compound. It contains multiple aromatic rings, including pyrrole and furan rings, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the fused heterocyclic structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying the reactivity of fused heterocycles.
Biology: This compound is investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes and receptors.
Medicine: Due to its structural similarity to other biologically active compounds, it is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated .
Comparaison Avec Des Composés Similaires
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is unique due to its specific arrangement of fused rings. Similar compounds include:
Pyrrolo(2,1-f)(1,2,4)triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Benzofuro(2,3-d)pyrimidine: Another fused heterocycle with potential biological activity.
Indolo(2,3-b)quinoline: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific combination of pyrrole, furan, and triazine rings, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
72499-69-5 |
|---|---|
Formule moléculaire |
C16H9N3O |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
20-oxa-4,9,10-triazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C16H9N3O/c1-2-5-14-10(4-1)11-8-12-13(9-15(11)20-14)19-7-3-6-16(19)18-17-12/h1-9H |
Clé InChI |
VDGWOCSQIGJOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)




![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)







